molecular formula C11H12BrF3O2 B8167389 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Cat. No.: B8167389
M. Wt: 313.11 g/mol
InChI Key: VLNCQARJKMRGTQ-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C11H12BrF3O2 It is a derivative of benzene, substituted with bromine, isobutoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene can be achieved through multiple synthetic routes. One common method involves the reaction of 1-bromo-4-iodo-2-(trifluoromethoxy)benzene with isobutyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures to generate the corresponding phenyllithium intermediate, which is then reacted with isobutyl bromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding hydrogenated product.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for designing bioactive molecules.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a precursor that undergoes various transformations to yield desired products. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is unique due to the presence of both isobutoxy and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

4-bromo-1-(2-methylpropoxy)-2-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-4-3-8(12)5-10(9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNCQARJKMRGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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